Cas no 2679948-34-4 (benzyl N-(1S)-1-(3-bromo-4-methoxyphenyl)ethylcarbamate)

Benzyl N-(1S)-1-(3-bromo-4-methoxyphenyl)ethylcarbamate is a chiral carbamate derivative featuring a stereocenter at the (1S)-position, making it valuable for asymmetric synthesis and pharmaceutical applications. The presence of a 3-bromo-4-methoxyphenyl group enhances its reactivity in cross-coupling reactions, while the benzyl carbamate moiety offers selective deprotection potential. This compound is particularly useful as an intermediate in the synthesis of biologically active molecules, leveraging its structural versatility for further functionalization. Its well-defined stereochemistry ensures high enantioselectivity in downstream processes, making it a reliable building block for medicinal chemistry and fine chemical production. The product is typically characterized by high purity and stability under standard handling conditions.
benzyl N-(1S)-1-(3-bromo-4-methoxyphenyl)ethylcarbamate structure
2679948-34-4 structure
商品名:benzyl N-(1S)-1-(3-bromo-4-methoxyphenyl)ethylcarbamate
CAS番号:2679948-34-4
MF:C17H18BrNO3
メガワット:364.233724117279
CID:5619804
PubChem ID:165933615

benzyl N-(1S)-1-(3-bromo-4-methoxyphenyl)ethylcarbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-[(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate
    • EN300-28300233
    • 2679948-34-4
    • benzyl N-(1S)-1-(3-bromo-4-methoxyphenyl)ethylcarbamate
    • インチ: 1S/C17H18BrNO3/c1-12(14-8-9-16(21-2)15(18)10-14)19-17(20)22-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,19,20)/t12-/m0/s1
    • InChIKey: UYIIFTICQRZKGD-LBPRGKRZSA-N
    • ほほえんだ: BrC1=C(C=CC(=C1)[C@H](C)NC(=O)OCC1C=CC=CC=1)OC

計算された属性

  • せいみつぶんしりょう: 363.04701g/mol
  • どういたいしつりょう: 363.04701g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 347
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 47.6Ų

benzyl N-(1S)-1-(3-bromo-4-methoxyphenyl)ethylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28300233-2.5g
benzyl N-[(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate
2679948-34-4 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28300233-10.0g
benzyl N-[(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate
2679948-34-4 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28300233-1.0g
benzyl N-[(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate
2679948-34-4 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28300233-0.1g
benzyl N-[(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate
2679948-34-4 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28300233-0.25g
benzyl N-[(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate
2679948-34-4 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28300233-1g
benzyl N-[(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate
2679948-34-4
1g
$1214.0 2023-09-07
Enamine
EN300-28300233-5g
benzyl N-[(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate
2679948-34-4
5g
$3520.0 2023-09-07
Enamine
EN300-28300233-0.05g
benzyl N-[(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate
2679948-34-4 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28300233-0.5g
benzyl N-[(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate
2679948-34-4 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28300233-5.0g
benzyl N-[(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate
2679948-34-4 95.0%
5.0g
$3520.0 2025-03-19

benzyl N-(1S)-1-(3-bromo-4-methoxyphenyl)ethylcarbamate 関連文献

benzyl N-(1S)-1-(3-bromo-4-methoxyphenyl)ethylcarbamateに関する追加情報

Benzyl N-(1S)-1-(3-Bromo-4-Methoxyphenyl)Ethylcarbamate: A Comprehensive Overview

Benzyl N-(1S)-1-(3-bromo-4-methoxyphenyl)ethylcarbamate, with the CAS registry number 2679948-34-4, is a compound of significant interest in contemporary chemical research. This compound belongs to the class of carbamates, which are widely studied for their applications in drug discovery, agrochemicals, and materials science. The structure of this compound features a benzyl group attached to an ethylcarbamate moiety, with a chiral center at the 1-position of the ethyl group. The presence of a bromine atom and a methoxy group on the aromatic ring introduces unique electronic and steric properties, making it a valuable substrate for various chemical transformations.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a variety of routes. One notable approach involves the coupling of benzyl chlorides with appropriately substituted phenols under catalytic conditions. This method not only ensures high yields but also allows for precise control over the stereochemistry at the chiral center. The use of asymmetric catalysis has further enhanced the enantioselectivity of this process, making it particularly appealing for the production of optically active compounds.

The structural features of benzyl N-(1S)-1-(3-bromo-4-methoxyphenyl)ethylcarbamate make it an excellent candidate for exploring various chemical reactions. For instance, the carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines or carboxylic acids. This property has been exploited in peptide synthesis, where carbamates serve as protective groups for amino acids. Additionally, the bromine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions, offering opportunities for further functionalization.

In terms of biological activity, this compound has shown promise in preliminary studies as a potential modulator of enzyme activity. The methoxy group on the aromatic ring contributes to increased lipophilicity, which may enhance its bioavailability. Furthermore, the chiral center introduces stereoselectivity, which is crucial for interactions with biological targets such as enzymes or receptors. Ongoing research is focused on understanding its mechanism of action and evaluating its potential as a lead compound in drug development.

The synthesis and characterization of benzyl N-(1S)-1-(3-bromo-4-methoxyphenyl)ethylcarbamate have been documented in several recent studies. These investigations highlight its stability under various reaction conditions and its compatibility with common analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound's purity and structural integrity are critical factors in ensuring reliable results in downstream applications.

From an environmental perspective, understanding the degradation pathways of this compound is essential for assessing its ecological impact. Studies have shown that under aerobic conditions, it undergoes microbial degradation, albeit at a relatively slow rate. This information is valuable for designing sustainable synthetic routes and minimizing environmental footprint.

In conclusion, benzyl N-(1S)-1-(3-bromo-4-methoxyphenyl)ethylcarbamate represents a versatile platform for exploring chemical reactivity and biological activity. Its unique structure and functional groups make it a valuable tool in both academic and industrial research settings. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing our understanding of organic chemistry and its applications.

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